molecular formula C12H17N3O3 B4652877 ethyl N-{[(3-methyl-2-pyridinyl)amino]carbonyl}-beta-alaninate

ethyl N-{[(3-methyl-2-pyridinyl)amino]carbonyl}-beta-alaninate

Cat. No. B4652877
M. Wt: 251.28 g/mol
InChI Key: YJESHNPNHLZLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-{[(3-methyl-2-pyridinyl)amino]carbonyl}-beta-alaninate, also known as Boc-beta-alanine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl N-{[(3-methyl-2-pyridinyl)amino]carbonyl}-beta-alaninatenine is not fully understood, but it is believed to involve the release of beta-alanine through hydrolysis of the Boc group. Beta-alanine has been shown to increase the levels of carnosine, a dipeptide that acts as a buffer in muscle tissue, which may contribute to its beneficial effects on muscle performance.
Biochemical and Physiological Effects:
ethyl N-{[(3-methyl-2-pyridinyl)amino]carbonyl}-beta-alaninatenine has been shown to have various biochemical and physiological effects, including the ability to increase the levels of beta-alanine and carnosine in muscle tissue. It has also been investigated for its potential neuroprotective effects, as it can act as a precursor for taurine, which has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

Ethyl N-{[(3-methyl-2-pyridinyl)amino]carbonyl}-beta-alaninatenine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, such as its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the research on ethyl N-{[(3-methyl-2-pyridinyl)amino]carbonyl}-beta-alaninatenine, including the investigation of its potential applications in drug discovery, the development of more efficient synthesis methods, and the exploration of its effects on other physiological systems, such as the immune and nervous systems. Additionally, the use of ethyl N-{[(3-methyl-2-pyridinyl)amino]carbonyl}-beta-alaninatenine as a tool for the study of beta-alanine metabolism and carnosine synthesis in vivo could provide valuable insights into the mechanisms underlying its beneficial effects on muscle performance and fatigue.
Conclusion:
In conclusion, ethyl N-{[(3-methyl-2-pyridinyl)amino]carbonyl}-beta-alaninatenine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of ethyl N-{[(3-methyl-2-pyridinyl)amino]carbonyl}-beta-alaninatenine and its derivatives in various applications.

Scientific Research Applications

Ethyl N-{[(3-methyl-2-pyridinyl)amino]carbonyl}-beta-alaninatenine has been widely used in scientific research as a building block for the synthesis of various compounds, including peptides and amino acid derivatives. It has also been investigated for its potential applications in drug discovery, as it can act as a prodrug for beta-alanine, which has been shown to have beneficial effects on muscle performance and fatigue.

properties

IUPAC Name

ethyl 3-[(3-methylpyridin-2-yl)carbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-3-18-10(16)6-8-14-12(17)15-11-9(2)5-4-7-13-11/h4-5,7H,3,6,8H2,1-2H3,(H2,13,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJESHNPNHLZLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1=C(C=CC=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[(3-methylpyridin-2-yl)carbamoyl]-beta-alaninate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl N-{[(3-methyl-2-pyridinyl)amino]carbonyl}-beta-alaninate
Reactant of Route 2
Reactant of Route 2
ethyl N-{[(3-methyl-2-pyridinyl)amino]carbonyl}-beta-alaninate
Reactant of Route 3
Reactant of Route 3
ethyl N-{[(3-methyl-2-pyridinyl)amino]carbonyl}-beta-alaninate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl N-{[(3-methyl-2-pyridinyl)amino]carbonyl}-beta-alaninate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
ethyl N-{[(3-methyl-2-pyridinyl)amino]carbonyl}-beta-alaninate
Reactant of Route 6
Reactant of Route 6
ethyl N-{[(3-methyl-2-pyridinyl)amino]carbonyl}-beta-alaninate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.